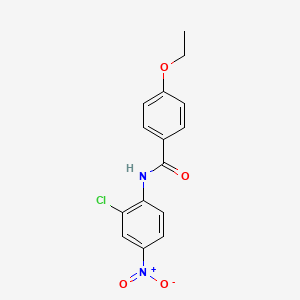
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is an organic compound with the molecular formula C18H18O3 It is characterized by the presence of two methoxyphenyl groups attached to a butyn-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL typically involves the reaction of 4-methoxyphenylacetylene with appropriate reagents under controlled conditions. One common method includes the use of trimethylsilylacetylene and sodium with zirconium, followed by reductive elimination to yield the desired product . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of scalable reaction vessels, continuous flow reactors, and efficient purification techniques such as recrystallization and chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, depending on the reagents used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism by which 1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL exerts its effects involves interactions with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, or participate in electron transfer reactions. The pathways involved often include oxidative and reductive processes, depending on the specific application and conditions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethyne: Similar in structure but lacks the hydroxyl group, leading to different reactivity and applications.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: Known for its use in photophysical studies and as a precursor in organic synthesis.
1,2-Bis(4-methoxyphenyl)-2-ethoxy-3-butyn-2-OL:
Uniqueness
1,2-Bis(4-methoxyphenyl)-3-butyn-2-OL is unique due to its combination of methoxy groups and a butyn-2-ol backbone, which imparts specific electronic and steric properties. This uniqueness makes it valuable in designing molecules for targeted applications in chemistry and materials science.
Propiedades
Número CAS |
101789-81-5 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
1,2-bis(4-methoxyphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C18H18O3/c1-4-18(19,15-7-11-17(21-3)12-8-15)13-14-5-9-16(20-2)10-6-14/h1,5-12,19H,13H2,2-3H3 |
Clave InChI |
DTIKVCDPRYGIFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC(C#C)(C2=CC=C(C=C2)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)

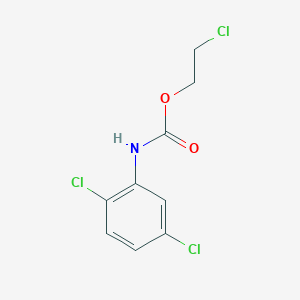
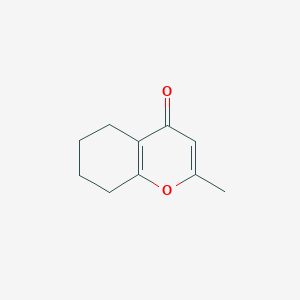
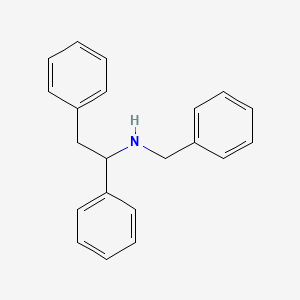

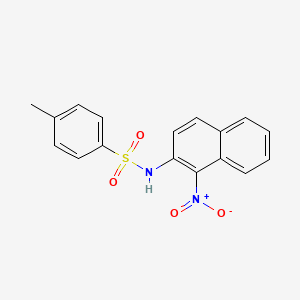
![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)
